molecular formula C20H25NO B1678096 Pridinol CAS No. 511-45-5

Pridinol

Cat. No.: B1678096
CAS No.: 511-45-5
M. Wt: 295.4 g/mol
InChI Key: RQXCLMGKHJWMOA-UHFFFAOYSA-N
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Description

Pridinol is a centrally acting muscle relaxant that has been used for decades to treat muscle pain associated with muscle tightness. It is known for its anticholinergic properties, which help in attenuating polysynaptic reflexes. This compound is commonly used as an antiparkinsonian and anticholinergic drug .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pridinol can be synthesized through several methods. One common method involves the reaction of methyl acrylate with piperidine to obtain methyl 3-(1-piperidyl) propionate. This intermediate is then reacted with phenyl magnesium bromide (a Grignard reagent) to produce this compound. The final product, this compound mesylate, is obtained by reacting this compound with methanesulfonic acid in an ether solvent .

Another method involves using chloroethanol as a raw material. Chloroethanol reacts with piperidine to form 2-piperidyl ethanol, which is then brominated. The brominated product reacts with magnesium to form a Grignard reagent, which is then reacted with benzophenone to yield this compound. The this compound is then reacted with methanesulfonic acid in ethanol to form this compound mesylate .

Industrial Production Methods

The industrial production of this compound typically follows the synthetic routes mentioned above, with optimizations for yield, cost, and safety. The process involves multiple steps, including the preparation of intermediates, Grignard reactions, and salt formation, all carried out under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Pridinol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

    Substitution: this compound can undergo substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Pridinol has a wide range of scientific research applications:

Comparison with Similar Compounds

Pridinol is similar to other anticholinergic muscle relaxants, such as:

    Cyclobenzaprine: Used for muscle spasms but has a different chemical structure.

    Orphenadrine: Another muscle relaxant with anticholinergic properties.

    Methocarbamol: Used for muscle pain but works through a different mechanism.

Uniqueness

This compound is unique in its specific anticholinergic mechanism and its effectiveness in treating both central and peripheral muscle spasms. Its ability to block acetylcholine receptors distinguishes it from other muscle relaxants that may work through different pathways .

Properties

IUPAC Name

1,1-diphenyl-3-piperidin-1-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21/h1-2,4-7,10-13,22H,3,8-9,14-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXCLMGKHJWMOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6856-31-1 (monomesylate), 968-58-1 (mono-hydrochloride)
Record name Pridinol [INN:DCF]
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DSSTOX Substance ID

DTXSID0045090
Record name Pridinol
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Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

MW: 391.52. Crystals, mp 152.5-155.0 °C. Sparingly sol in water /Methanesulfonate/, Soluble in acetone
Record name PRIDINOL
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals

CAS No.

511-45-5
Record name Pridinol
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Record name PRIDINOL
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Melting Point

120-121 °C
Record name PRIDINOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2684
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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